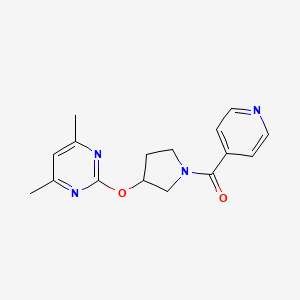

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-11-9-12(2)19-16(18-11)22-14-5-8-20(10-14)15(21)13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQJSZBPIDEDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone, with the CAS number 2034326-22-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A pyrrolidine ring

- A pyridine moiety

- A dimethylpyrimidine group

The molecular formula is with a molecular weight of 298.34 g/mol. The unique combination of these structural elements contributes to its pharmacological properties.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor . It has been evaluated for its potential to inhibit various biological pathways, particularly those involving enzymes critical in disease processes. The interactions are believed to occur through hydrogen bonding facilitated by the nitrogen atoms in the pyrrolidine and pyridine rings.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity , making it a candidate for further investigation in drug development. Its effectiveness against specific pathogens could be attributed to its ability to disrupt cellular processes essential for microbial survival.

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound may have significant effects on cancer cell lines. The mechanism of action appears to involve interference with cellular proliferation pathways, leading to apoptosis in targeted cells .

Case Studies

- Antiamoebic Activity : Related compounds have shown promising antiamoebic activity, with IC50 values significantly lower than those of established drugs like metronidazole. This suggests that similar derivatives may exhibit potent biological effects against parasitic infections .

- Dipeptidyl Peptidase Inhibition : Compounds structurally related to this molecule have been investigated as DPP-IV inhibitors, demonstrating potential benefits in managing type 2 diabetes through improved insulin secretion and glucose control .

- PDE Inhibition : Some studies explored the role of pyrimidine derivatives as phosphodiesterase inhibitors. These compounds have shown efficacy in reducing inflammation and improving respiratory conditions by modulating inflammatory mediators .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-(3-(2,4-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenylacetamide | Different pyrimidine substitution pattern | Alters reactivity and biological activity |

| N-(4-(3-(4,6-Dimethylpyrimidin-2-yl)oxy)morpholin-1-yl)sulfonyl)phenylacetamide | Incorporates morpholine instead of pyrrolidine | Modifies pharmacokinetic properties |

| N-(4-(3-(4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenylpropionamide | Contains propionamide group | Influences solubility and metabolic stability |

This table highlights how variations in structure can significantly impact the biological activity of related compounds.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes substitution reactions at positions 2 and 4:

Oxidation and Reduction Reactions

The pyrrolidine ring and methanone group participate in redox reactions:

Cycloaddition and Cross-Coupling Reactions

The pyridine moiety enables participation in transition-metal-catalyzed reactions:

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent tautomerism and ring-opening:

Biological Interaction-Driven Reactions

In medicinal chemistry contexts, the compound reacts with enzyme active sites:

Key Analytical Data for Reaction Monitoring

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.5 (pyridine-H), δ 6.8 (pyrimidine-H), δ 3.9 (pyrrolidine-OCH₂) |

| IR | 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (pyridine ring), 1220 cm⁻¹ (C-O-C) |

| MS (ESI+) | m/z 357.2 [M+H]⁺, 379.1 [M+Na]⁺ |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Notes:

- The pyridin-4-yl methanone group may stabilize interactions with aromatic residues in enzyme binding pockets .

- Compound 9 (): The bulky tert-butyldimethylsilyl (TBS) and thioether-linked pyrimidinone suggest specialized antiviral activity, though its high molecular weight (~932 g/mol) may limit bioavailability .

- Catalog Derivatives (): Smaller molecular weights (e.g., 232 g/mol) and methoxy/acetyl substituents prioritize synthetic versatility over target specificity.

Pharmacological Hypotheses*

- Compared to Compound 9’s antiviral niche, the target compound’s pyrimidine-pyridine hybrid may favor kinase inhibition (e.g., EGFR or CDK targets).

- The catalog derivatives’ acetyl/methoxy groups likely limit bioactivity to precursor roles, whereas the target’s dimethylpyrimidine could enhance metabolic stability over methoxy analogs .

Q & A

Q. What are the critical considerations for synthesizing (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone with high purity?

- Methodological Answer: Synthesis involves multi-step reactions, starting with nucleophilic substitution to attach the pyrimidinyloxy group to the pyrrolidine ring, followed by coupling with pyridin-4-ylmethanone. Key factors include:

- Temperature Control: Maintain 60–80°C during pyrimidinyloxy-pyrrolidine intermediate formation to avoid side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for optimal nucleophilic displacement reactivity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product with >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Analysis: H and C NMR verify substituent positions (e.g., pyrimidine methyl groups at δ 2.3–2.5 ppm, pyrrolidine protons at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H] at m/z 342.399 for CHNO) .

- HPLC: Use a C18 column (acetonitrile/water mobile phase) to assess purity and detect impurities .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data across different assays for this compound?

- Methodological Answer: Contradictions often arise from assay-specific conditions. Mitigation strategies include:

- Standardized Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time .

- Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays .

- Statistical Analysis: Apply ANOVA and Tukey’s post hoc test to identify outliers and ensure reproducibility .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer: Use in silico tools to predict and enhance drug-likeness:

- ADMET Prediction: Tools like SwissADME assess solubility (LogP ~2.5) and cytochrome P450 interactions .

- Molecular Docking: Identify binding modes to target proteins (e.g., kinase domains) and prioritize modifications to the pyrrolidine or pyridine moieties .

- QSAR Modeling: Corrogate substituent effects (e.g., pyrimidine methyl groups) with bioavailability using datasets from analogs .

Q. What synthetic routes enable selective functionalization of the pyrimidine or pyridine rings for structure-activity relationship (SAR) studies?

- Methodological Answer: Selective modifications require protecting group strategies:

- Pyrimidine Ring: Protect the pyrrolidine oxygen with TBS before introducing substituents at the 4,6-dimethyl positions via halogenation (NBS/light) .

- Pyridine Ring: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 4-position .

- Deprotection: Remove TBS groups with TBAF in THF to restore the native structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.